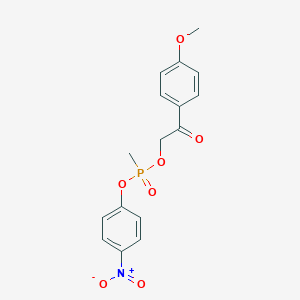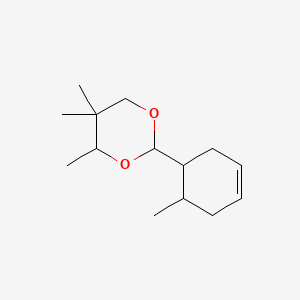
4,5,5-Trimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,5-Trimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring and a cyclohexene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5-Trimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a cyclohexene derivative with a dioxane precursor in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,5-Trimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a more saturated compound.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of materials or as a component in various industrial processes.
Mécanisme D'action
The mechanism by which 4,5,5-Trimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other dioxane derivatives or cyclohexene-containing molecules. Examples could be:
- 1,4-Dioxane
- Cyclohexene
- 2-Methyl-1,3-dioxane
Uniqueness
What sets 4,5,5-Trimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane apart is its specific structural features, which may confer unique chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
22454-96-2 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
4,5,5-trimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane |
InChI |
InChI=1S/C14H24O2/c1-10-7-5-6-8-12(10)13-15-9-14(3,4)11(2)16-13/h5-6,10-13H,7-9H2,1-4H3 |
Clé InChI |
YWSBULKPBQWIKD-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CCC1C2OCC(C(O2)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



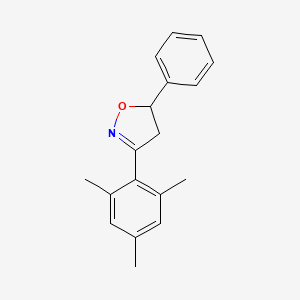

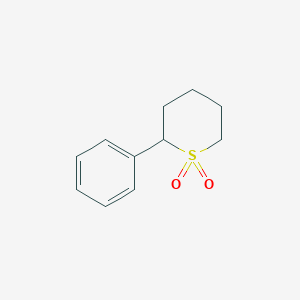



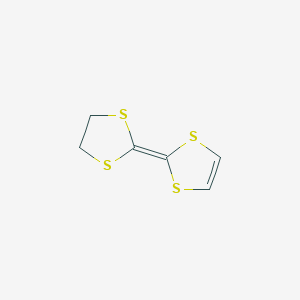
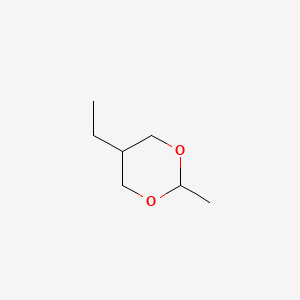
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
